molecular formula C14H13N5 B11479700 3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]pyridine

3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]pyridine

Cat. No.: B11479700
M. Wt: 251.29 g/mol
InChI Key: BPIAPSRJGOTUFK-UHFFFAOYSA-N
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Description

3-{2-[(2-METHYLPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused with a tetrazole ring, which is further substituted with a 2-methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(2-METHYLPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Substitution Reaction: The tetrazole intermediate is then subjected to a substitution reaction with 2-methylbenzyl chloride to introduce the 2-methylphenylmethyl group.

    Cyclization: The final step involves cyclization to form the pyridine ring, which can be achieved through a condensation reaction with a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally benign solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(2-METHYLPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in the presence of a phase transfer catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{2-[(2-METHYLPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-{2-[(2-METHYLPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

3-{2-[(2-METHYLPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}PYRIDINE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H13N5

Molecular Weight

251.29 g/mol

IUPAC Name

3-[2-[(2-methylphenyl)methyl]tetrazol-5-yl]pyridine

InChI

InChI=1S/C14H13N5/c1-11-5-2-3-6-13(11)10-19-17-14(16-18-19)12-7-4-8-15-9-12/h2-9H,10H2,1H3

InChI Key

BPIAPSRJGOTUFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2N=C(N=N2)C3=CN=CC=C3

Origin of Product

United States

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